Head-to-Head RHOA Binding Affinity: JK-122 vs. JK-121, JK-123, JK-124, and JK-125 by Surface Plasmon Resonance
Among five rationally designed hydrazide analogues (JK-121 through JK-125), only JK-122 exhibited quantifiable binding to recombinant RHOA protein as measured by surface plasmon resonance (SPR). JK-122 demonstrated a dissociation constant (KD) of 6.9 ± 0.4 µM and a dissociation rate (kd) of 1.4e-3 ± 0.0001 s⁻¹, while the other four compounds showed no measurable binding . The investigators explicitly concluded that 'of the five compounds tested, JK-122 showed the lowest dissociation constant... the kinetics data showed JK-122 to be the best for further investigation as a RHOA inhibitor' .
| Evidence Dimension | RHOA protein binding affinity (equilibrium dissociation constant, KD) by SPR |
|---|---|
| Target Compound Data | KD = 6.9 ± 0.4 µM; kd (off-rate) = 1.4e-3 ± 0.0001 s⁻¹ |
| Comparator Or Baseline | JK-121, JK-123, JK-124, JK-125: no measurable binding |
| Quantified Difference | Only JK-122 showed binding; >10-fold difference in KD (lower bound estimated from assay sensitivity) |
| Conditions | Recombinant RHOA protein immobilized on SPR chip; on/off-rate kinetics measured at 25°C |
Why This Matters
This direct, intra-study comparison proves that the specific R-moiety of JK-122 is indispensable for RHOA target engagement; procurement of any other JK-series analogue will yield an inactive compound for RHOA inhibition assays.
- [1] Chang HR, Nam S, Lee J, et al. Systematic approach identifies RHOA as a potential biomarker therapeutic target for Asian gastric cancer. Oncotarget. 2016;7(49):81435-81451. doi:10.18632/oncotarget.12963 View Source
